1H-Benzimidazole, 6-iodo-1-methyl-
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Overview
Description
1H-Benzimidazole, 6-iodo-1-methyl- is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science
Preparation Methods
The synthesis of 1H-Benzimidazole, 6-iodo-1-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with o-phenylenediamine and an appropriate aldehyde or ketone.
Cyclization: The starting materials undergo cyclization in the presence of an acid catalyst to form the benzimidazole core.
Methylation: The methyl group is introduced at the 1st position using a methylating agent such as methyl iodide.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1H-Benzimidazole, 6-iodo-1-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom allows for coupling reactions such as Suzuki or Sonogashira coupling, leading to the formation of more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Benzimidazole, 6-iodo-1-methyl- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Agriculture: The compound is investigated for its potential use as a pesticide or fungicide.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 6-iodo-1-methyl- depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the iodine atom can enhance its binding affinity and selectivity towards certain molecular targets.
Comparison with Similar Compounds
1H-Benzimidazole, 6-iodo-1-methyl- can be compared with other benzimidazole derivatives such as:
1H-Benzimidazole, 6-chloro-1-methyl-: Similar structure but with a chlorine atom instead of iodine, which may affect its reactivity and biological activity.
1H-Benzimidazole, 6-bromo-1-methyl-:
1H-Benzimidazole, 6-fluoro-1-methyl-: The fluorine atom provides unique electronic properties and potential for use in medicinal chemistry.
The uniqueness of 1H-Benzimidazole, 6-iodo-1-methyl- lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological interactions.
Properties
Molecular Formula |
C8H7IN2 |
---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
6-iodo-1-methylbenzimidazole |
InChI |
InChI=1S/C8H7IN2/c1-11-5-10-7-3-2-6(9)4-8(7)11/h2-5H,1H3 |
InChI Key |
MNWJXBOEHUKCOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=C(C=C2)I |
Origin of Product |
United States |
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